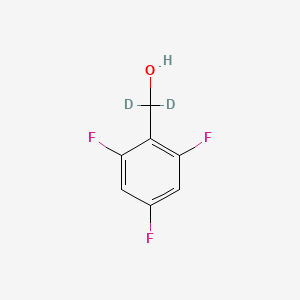

2,4,6-Trifluorbenzyl alcohol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5F3O |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

dideuterio-(2,4,6-trifluorophenyl)methanol |

InChI |

InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2/i3D2 |

InChI Key |

YJQDVBPZXNALEE-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1F)F)F)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2, a deuterated analog of 2,4,6-Trifluorobenzyl alcohol. Given the limited availability of direct experimental data for the deuterated species, this document synthesizes information on the non-deuterated compound and the well-established principles of deuterium (B1214612) substitution in drug discovery and development.

Introduction to 2,4,6-Trifluorobenzyl alcohol-d2

2,4,6-Trifluorobenzyl alcohol-d2 is the deuterium-labeled version of 2,4,6-Trifluorobenzyl alcohol, where the two hydrogen atoms on the benzylic carbon are replaced with deuterium. This isotopic substitution is a powerful tool in pharmaceutical research, primarily due to the kinetic isotope effect (KIE), which can significantly alter the metabolic fate of a drug molecule. The strategic incorporation of deuterium can lead to improved pharmacokinetic profiles, such as increased metabolic stability and a longer half-life, by slowing down enzymatic C-H bond cleavage.

Physicochemical Properties

Direct experimental data for 2,4,6-Trifluorobenzyl alcohol-d2 is scarce. However, its properties can be closely approximated by those of its non-deuterated counterpart, with the primary difference being a slightly higher molecular weight.

Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzyl alcohol and its Deuterated Analog

| Property | 2,4,6-Trifluorobenzyl alcohol | 2,4,6-Trifluorobenzyl alcohol-d2 | Data Source |

| Molecular Formula | C₇H₅F₃O | C₇H₃D₂F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | 164.12 g/mol (Calculated) | [1][2] |

| CAS Number | 118289-07-9 | Not available | [1][2] |

| Appearance | Not available | Not available | - |

| Boiling Point | Not available | Expected to be similar to the non-deuterated analog | - |

| Melting Point | Not available | Expected to be similar to the non-deuterated analog | - |

| Density | Not available | Expected to be similar to the non-deuterated analog | - |

| Flash Point | Not available | Expected to be similar to the non-deuterated analog | - |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 2,4,6-Trifluorobenzyl alcohol-d2 is the reduction of the corresponding aldehyde, 2,4,6-Trifluorobenzaldehyde, using a deuterated reducing agent.

Plausible Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2

Reaction: Reduction of 2,4,6-Trifluorobenzaldehyde with Sodium Borodeuteride (NaBD₄).

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 2,4,6-Trifluorobenzaldehyde (1 equivalent) in an appropriate anhydrous solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of Sodium Borodeuteride (NaBD₄) (1.1 equivalents) in the same solvent to the cooled aldehyde solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBD₄ and the resulting borate (B1201080) esters.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2,4,6-Trifluorobenzyl alcohol-d2.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Characterization

The synthesized 2,4,6-Trifluorobenzyl alcohol-d2 would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of the benzylic proton signal. ¹³C NMR and ¹⁹F NMR would be consistent with the structure.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the incorporation of two deuterium atoms, showing an m/z corresponding to the increased molecular weight.

The Role of Deuteration in Drug Development: The Kinetic Isotope Effect

The primary rationale for using 2,4,6-Trifluorobenzyl alcohol-d2 in research is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break.[3] In many enzymatic reactions, particularly those involving cytochrome P450 enzymes, the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug.

By replacing the benzylic hydrogens with deuterium, the rate of metabolic oxidation at this position can be significantly reduced. This can lead to:

-

Increased Metabolic Stability: The drug molecule remains in its active form for a longer period.[4]

-

Longer Half-Life: This can lead to a reduced dosing frequency, improving patient compliance.[3]

-

Improved Pharmacokinetic Profile: The overall exposure of the body to the drug (AUC) may be increased.[5]

-

Reduced Formation of Toxic Metabolites: If the metabolism at the deuterated site leads to toxic byproducts, deuteration can enhance the safety profile of the drug.[3]

Visualizations

Plausible Synthesis Workflow

Caption: Plausible synthetic workflow for 2,4,6-Trifluorobenzyl alcohol-d2.

The Kinetic Isotope Effect in Drug Metabolism

Caption: The impact of the kinetic isotope effect on drug metabolism.

Applications in Research and Drug Development

2,4,6-Trifluorobenzyl alcohol-d2 serves as a valuable research tool in several areas:

-

Metabolic Studies: It can be used as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug and its metabolites in biological samples.[5]

-

Mechanism of Action Studies: By selectively deuterating specific positions, researchers can probe which chemical bonds are critical for a drug's activity and its interaction with its target.[5]

-

Development of Deuterated Drugs: This compound can be a starting material or a key intermediate in the synthesis of more complex deuterated drug candidates with potentially superior pharmacokinetic properties.

Safety and Handling

The safety and handling precautions for 2,4,6-Trifluorobenzyl alcohol-d2 are expected to be similar to those for 2,4,6-Trifluorobenzyl alcohol. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific experimental data on 2,4,6-Trifluorobenzyl alcohol-d2 is not extensively available, its chemical properties can be reliably inferred from its non-deuterated analog and the established principles of isotopic labeling. Its primary value lies in its application in pharmaceutical research and drug development, where the kinetic isotope effect can be exploited to design drugs with improved metabolic stability and pharmacokinetic profiles. This technical guide provides a foundational understanding for researchers and scientists working with this and similar deuterated compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. rsc.org [rsc.org]

- 3. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]

- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

2,4,6-Trifluorobenzyl alcohol-d2 molecular weight

An In-depth Technical Guide on the Molecular Weight of 2,4,6-Trifluorobenzyl alcohol-d2

This guide provides a detailed analysis of the molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2, a deuterated isotopologue of 2,4,6-Trifluorobenzyl alcohol. This information is crucial for researchers, scientists, and drug development professionals working with isotopically labeled compounds in various applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in analytical chemistry.

Molecular Structure and Isotopic Labeling

2,4,6-Trifluorobenzyl alcohol has the chemical formula C₇H₅F₃O. The "-d2" designation in 2,4,6-Trifluorobenzyl alcohol-d2 signifies the replacement of two hydrogen atoms with two deuterium (B1214612) atoms. In the context of benzyl (B1604629) alcohol derivatives, this substitution typically occurs at the benzylic methylene (B1212753) group (-CH₂OH), resulting in a deuterated methylene group (-CD₂OH).

Calculation of Molecular Weight

The molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2 is calculated by considering the atomic weights of its constituent elements. The molecular formula for the deuterated compound is C₇H₃D₂F₃O.

The calculation proceeds as follows:

-

Start with the molecular weight of the non-deuterated 2,4,6-Trifluorobenzyl alcohol.

-

Subtract the mass of two protium (B1232500) (¹H) atoms.

-

Add the mass of two deuterium (²H or D) atoms.

The standard atomic weights of the relevant elements are presented in the table below.

Quantitative Data Summary

The following table summarizes the atomic and molecular weights used in the calculation.

| Element/Compound | Symbol/Formula | Atomic/Molecular Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen (Protium) | H | ~1.008[1][2][3] |

| Deuterium | D or ²H | ~2.014[4][5][6][7] |

| Oxygen | O | ~15.999[8][9] |

| Fluorine | F | ~18.998[10][11][12] |

| 2,4,6-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11[13][14][15][16] |

| 2,4,6-Trifluorobenzyl alcohol-d2 | C₇H₃D₂F₃O | 164.122 |

Calculation for 2,4,6-Trifluorobenzyl alcohol-d2: 162.11 g/mol (C₇H₅F₃O) - 2 * 1.008 g/mol (H) + 2 * 2.014 g/mol (D) = 164.122 g/mol

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2.

Caption: Logical workflow for calculating the molecular weight of the deuterated compound.

References

- 1. quora.com [quora.com]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 8. princeton.edu [princeton.edu]

- 9. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 13. scbt.com [scbt.com]

- 14. Cas 118289-07-9,2,4,6-TRIFLUOROBENZYL ALCOHOL | lookchem [lookchem.com]

- 15. 2,4,6-Trifluorobenzyl Alcohol [myskinrecipes.com]

- 16. 2,4,6-Trifluorobenzyl alcohol|lookchem [lookchem.com]

Physical and chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2. Due to the limited availability of direct experimental data for the deuterated species, this document primarily details the properties of the non-deuterated analogue, 2,4,6-Trifluorobenzyl alcohol, and outlines a proposed synthetic route for its deuteration. The information presented is intended to support research, development, and application of this compound in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) at the benzylic position is expected to have a minimal impact on the bulk physical properties such as boiling point and density. However, the change in molecular weight will be notable, and subtle effects on reaction kinetics (the kinetic isotope effect) may be observed. The data presented below is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol.

| Property | Value |

| Molecular Formula | C₇H₃D₂F₃O |

| Molecular Weight | 164.12 g/mol (for d2)[1][2] |

| 162.11 g/mol (for non-deuterated)[1][2][3] | |

| Appearance | White crystalline solid (for non-deuterated) |

| Boiling Point | 179.5 ± 35.0 °C (predicted, for non-deuterated) |

| Density | 1.398 ± 0.06 g/cm³ (predicted, for non-deuterated) |

| Refractive Index | 1.476 (predicted, for non-deuterated) |

| pKa | 13.34 ± 0.10 (predicted, for non-deuterated) |

| CAS Number | 118289-07-9 (for non-deuterated)[2][3] |

Spectroscopic Data (Predicted for 2,4,6-Trifluorobenzyl alcohol-d2)

¹H NMR:

-

Aromatic Region: A triplet is expected for the two equivalent aromatic protons.

-

Hydroxyl Proton: A singlet, which is exchangeable with D₂O.

-

Benzylic Protons: The signal for the benzylic protons (CH₂OH) in the non-deuterated compound would be absent in the fully deuterated (CD₂OH) analogue. Residual CHDOH would appear as a triplet.

¹³C NMR:

-

The carbon signals for the aromatic ring will show splitting due to C-F coupling. The benzylic carbon (CD₂) signal will exhibit a multiplet due to C-D coupling and will be significantly less intense than in the non-deuterated spectrum.

IR Spectroscopy:

-

O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

-

C-D Stretch: Absorptions in the region of 2100-2250 cm⁻¹ are expected for the deuterated benzylic group, which are absent in the non-deuterated compound.

-

C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M+) for the deuterated compound will be at m/z = 164, two mass units higher than the non-deuterated compound (m/z = 162).

Experimental Protocols

As no direct synthesis for 2,4,6-Trifluorobenzyl alcohol-d2 has been reported, a plausible experimental protocol is proposed based on established methods for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols[1][4][5].

Proposed Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2

This protocol adapts the samarium(II) iodide-mediated reductive deuteration of aromatic esters using deuterium oxide as the deuterium source[1][4][5].

Workflow for the Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2

Caption: Proposed synthesis workflow for 2,4,6-Trifluorobenzyl alcohol-d2.

Methodology:

-

Esterification: 2,4,6-Trifluorobenzoic acid is converted to its corresponding methyl ester.

-

In a round-bottom flask, dissolve 2,4,6-Trifluorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, neutralize the reaction mixture, extract the ester with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Reductive Deuteration: The methyl ester is reduced and deuterated using samarium(II) iodide and deuterium oxide[1][4].

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of samarium(II) iodide (SmI₂) in anhydrous tetrahydrofuran (B95107) (THF).

-

To this solution, add triethylamine (B128534) (Et₃N) and deuterium oxide (D₂O).

-

Add a solution of Methyl 2,4,6-trifluorobenzoate in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

-

-

Work-up and Purification:

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure 2,4,6-Trifluorobenzyl alcohol-d2.

-

Chemical Reactivity and Stability

2,4,6-Trifluorobenzyl alcohol is a stable compound under normal laboratory conditions. The presence of three fluorine atoms on the benzene (B151609) ring makes it an electron-deficient aromatic system, which can influence its reactivity. It is primarily used as a chemical intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Logical Relationship of Reactivity

Caption: Role as a synthetic intermediate.

Safety and Handling

The following safety information is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol and should be considered applicable to the deuterated analogue.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[2].

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Development

The introduction of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties. This is known as the "deuterium effect." 2,4,6-Trifluorobenzyl alcohol-d2 can serve as a valuable building block for the synthesis of deuterated drug candidates. The trifluorinated phenyl ring is a common motif in many pharmaceuticals, and the ability to introduce deuterium at a specific site allows for fine-tuning of the drug's properties.

Drug Development Workflow

Caption: Use in the drug discovery process.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 2,4,6-Trifluorobenzyl alcohol | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

General Safety and Hazard Information

Deuterated compounds, such as 2,4,6-Trifluorobenzyl alcohol-d2, are generally considered to have similar toxicological profiles to their non-deuterated counterparts. The primary difference lies in the substitution of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution can affect the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which is a key consideration in drug development for potentially improving a drug's half-life or reducing toxic metabolite formation.[1][2] However, for the purposes of laboratory safety and handling, the hazards of the parent compound should be considered paramount.

2,4,6-Trifluorobenzyl alcohol is classified as an irritant to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE) and handling procedures are essential to mitigate these risks.

GHS Classification (Based on 2,4,6-Trifluorobenzyl alcohol)

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | Category 2 |

| Warning | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation[3] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2,4,6-Trifluorobenzyl alcohol. These properties are expected to be very similar for the deuterated analogue.

| Property | Value |

| Molecular Formula | C₇H₅F₃O[3] |

| Molecular Weight | 162.11 g/mol [3][4] |

| CAS Number | 118289-07-9[3][4] |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

Experimental Protocols

While specific experimental protocols for safety testing of 2,4,6-Trifluorobenzyl alcohol-d2 are not available, general procedures for the safe handling and preparation of stock solutions of deuterated compounds are critical for ensuring experimental accuracy and personnel safety.

General Protocol for Preparation of Stock and Working Solutions of Deuterated Standards

-

Equilibration: Allow the container of the deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the isotopic purity of the standard.[5]

-

Inert Atmosphere: Whenever possible, handle the compound under an inert and dry atmosphere, such as in a glove box or under a stream of nitrogen or argon. This is particularly important for hygroscopic materials to prevent hydrogen-deuterium (H-D) exchange.[5][6]

-

Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the compound completely.[5][6]

-

Dilution: Once dissolved, dilute the solution to the mark with the same solvent.

-

Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity.[6]

-

Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap to protect it from light.[5][6] Store the solution at the recommended temperature, often at 4°C for short-term and -20°C for long-term storage, to maintain its stability.[6] It is advisable to prepare smaller aliquots for daily use to minimize the warming and cooling cycles of the main stock solution.[5]

Safety and Handling

Personal Protective Equipment (PPE)

When handling 2,4,6-Trifluorobenzyl alcohol-d2, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) to avoid skin contact.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[7] In case of potential splashing, additional protective equipment may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of 2,4,6-Trifluorobenzyl alcohol-d2.

Caption: Hazard Management Workflow

Caption: Deuterated Standard Handling Protocol

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. salamandra.net [salamandra.net]

- 3. 2,4,6-Trifluorobenzyl alcohol | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Deuterium Labeling of 2,4,6-Trifluorobenzyl alcohol-d2

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-Trifluorobenzyl alcohol-d2, a deuterated isotopologue of 2,4,6-Trifluorobenzyl alcohol. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for mechanistic studies, as tracers in metabolic profiling, or as internal standards in quantitative bioanalysis.

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can provide a wealth of information about a molecule's metabolic fate and can also be used to subtly modulate pharmacokinetic properties. 2,4,6-Trifluorobenzyl alcohol-d2 is a specifically labeled molecule where the two hydrogen atoms on the benzylic carbon have been replaced with deuterium. This guide outlines a standard and reliable method for its synthesis and provides expected analytical data for its characterization.

Synthetic Approach

The most direct and common method for the synthesis of 2,4,6-Trifluorobenzyl alcohol-d2 is the reduction of the corresponding aldehyde, 2,4,6-Trifluorobenzaldehyde, using a deuterium-donating reducing agent. Sodium borodeuteride (NaBH₄) is a commercially available, cost-effective, and highly efficient reagent for this transformation, delivering two deuterium atoms to the benzylic position with high isotopic purity.

Proposed Synthesis Pathway

The synthesis proceeds via the nucleophilic addition of a deuteride (B1239839) ion from sodium borodeuteride to the carbonyl carbon of 2,4,6-Trifluorobenzaldehyde. The resulting deuterated alkoxide is then protonated during the workup to yield the desired 2,4,6-Trifluorobenzyl alcohol-d2.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of 2,4,6-Trifluorobenzyl alcohol-d2.

Materials:

-

2,4,6-Trifluorobenzaldehyde

-

Sodium borodeuteride (NaBD₄, 98 atom % D)

-

Methanol (B129727) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-Trifluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (20 mL/g of aldehyde).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borodeuteride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (50 mL) and water (30 mL) to the residue. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 2,4,6-Trifluorobenzyl alcohol-d2.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,4,6-Trifluorobenzyl alcohol-d2. This data is representative and may vary based on experimental conditions.

| Parameter | Expected Value |

| Yield | |

| Theoretical Yield | Calculated based on the starting amount of 2,4,6-Trifluorobenzaldehyde |

| Actual Yield (isolated) | 85 - 95% |

| Isotopic Purity | |

| Deuterium Incorporation | > 98% |

| Physical Properties | |

| Molecular Formula | C₇H₃D₂F₃O |

| Molecular Weight | 164.12 g/mol |

| Appearance | Colorless liquid or low melting solid |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.0-6.7 (m, 2H, Ar-H), 2.0 (s, 1H, OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic carbons and a triplet for -CD₂OH (due to C-D coupling) |

| Mass Spectrometry (EI) | m/z: 164 (M⁺), characteristic fragmentation pattern |

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique to confirm the successful deuteration. The spectrum of 2,4,6-Trifluorobenzyl alcohol-d2 is expected to show the absence of the characteristic singlet for the benzylic protons (around δ 4.8 ppm in the unlabeled compound) and the presence of the aromatic and hydroxyl protons.

¹³C NMR will show the aromatic carbon signals and, importantly, the benzylic carbon signal will appear as a triplet due to coupling with the two deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry will confirm the incorporation of two deuterium atoms. The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of the deuterated compound (164.12 g/mol ), which is two mass units higher than the unlabeled 2,4,6-Trifluorobenzyl alcohol (162.11 g/mol ).

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. 2,4,6-Trifluorobenzaldehyde and 2,4,6-Trifluorobenzyl alcohol are irritants. Sodium borodeuteride is a flammable solid and reacts with water to produce flammable gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 2,4,6-Trifluorobenzyl alcohol-d2. The described method, utilizing sodium borodeuteride reduction of the corresponding aldehyde, is a reliable and efficient route to this valuable isotopically labeled compound. The provided experimental protocol and expected analytical data will be a useful resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences.

Commercial Availability and Technical Guide for 2,4,6-Trifluorobenzyl alcohol-d2 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and practical applications of 2,4,6-Trifluorobenzyl alcohol-d2. This deuterated standard is a valuable tool for researchers in drug metabolism and pharmacokinetics (DMPK), offering high precision in quantitative bioanalysis.

Commercial Availability

2,4,6-Trifluorobenzyl alcohol-d2 is available as a research chemical from specialized suppliers. One prominent vendor is MedChemExpress (MCE), which lists the compound for research purposes.[1] While a comprehensive list of all potential suppliers is not exhaustively compiled, researchers are encouraged to inquire with other major suppliers of stable isotope-labeled compounds, such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Cayman Chemical, who offer a wide range of deuterated standards.

Technical Data and Specifications

Quantitative data for 2,4,6-Trifluorobenzyl alcohol-d2 is crucial for its effective use as an internal standard. While a specific Certificate of Analysis (CoA) for a particular batch was not publicly available at the time of this guide's compilation, the following tables summarize the expected technical specifications based on supplier information and data for the non-deuterated analogue. Researchers should always refer to the lot-specific CoA provided by the supplier upon purchase.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (2,4,6-trifluorophenyl)methanol-d2 | MCE |

| CAS Number | Not explicitly provided for d2, 118289-07-9 for non-deuterated | Santa Cruz Biotechnology, PubChem |

| Molecular Formula | C₇H₃D₂F₃O | MCE |

| Molecular Weight | 164.14 g/mol | MCE |

| Appearance | Typically a solid or oil | General Chemical Knowledge |

| Purity (Typical) | ≥98% | General Supplier Information |

| Isotopic Enrichment (Typical) | ≥98 atom % D | General Supplier Information |

Note: The CAS number for the deuterated compound may differ from the non-deuterated version. Always confirm with the supplier.

Table 2: Supplier and Product Information

| Supplier | Product Number | Notes |

| MedChemExpress | HY-W130532S | For research use only. Certificate of Analysis available upon request. |

Application in Pharmacokinetic Studies

Deuterated compounds like 2,4,6-Trifluorobenzyl alcohol-d2 are primarily used as internal standards in quantitative bioanalysis, most commonly with liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of a stable isotope-labeled internal standard is that it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for accurate correction of variations during sample preparation and analysis.

Signaling Pathway Context (Hypothetical)

While 2,4,6-Trifluorobenzyl alcohol itself is not a signaling molecule, it could be a metabolite of a drug candidate or a tracer used to study a metabolic pathway. For instance, if a drug containing a 2,4,6-trifluorobenzyl moiety is metabolized by Cytochrome P450 enzymes, the deuterated standard would be invaluable in tracking this process.

Detailed Experimental Protocols

The following is a representative experimental protocol for the use of 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard in a pharmacokinetic study involving the quantification of its non-deuterated analogue in plasma.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 2,4,6-Trifluorobenzyl alcohol and 2,4,6-Trifluorobenzyl alcohol-d2 into separate volumetric flasks.

-

Dissolve in methanol (B129727) to the final volume to obtain a concentration of 1 mg/mL for each.

-

-

Analyte Working Solutions (for Calibration Curve and QCs):

-

Prepare a series of dilutions of the 2,4,6-Trifluorobenzyl alcohol primary stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples at appropriate concentrations.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the 2,4,6-Trifluorobenzyl alcohol-d2 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL 2,4,6-Trifluorobenzyl alcohol-d2) to all tubes except for the blank matrix samples.

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation and elution of the analyte.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for the analyte.

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both 2,4,6-Trifluorobenzyl alcohol and 2,4,6-Trifluorobenzyl alcohol-d2 by infusion.

Visualized Workflows

Experimental Workflow for Sample Analysis

The following diagram illustrates the overall workflow from sample receipt to data analysis in a typical pharmacokinetic study using a deuterated internal standard.

Logical Relationship in Quantitative Analysis

The core principle of using a deuterated internal standard is to maintain a constant ratio between the analyte and the standard, thereby correcting for experimental variability.

References

Methodological & Application

Application Notes: The Use of 2,4,6-Trifluorobenzyl alcohol-d2 as an Internal Standard

Introduction

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties.[1] This allows it to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2][3] Deuterated compounds, such as 2,4,6-Trifluorobenzyl alcohol-d2, are considered the gold standard for use as internal standards in mass spectrometry.[4][5] The deuterium-labeled IS is chemically almost identical to the analyte, ensuring it behaves similarly during extraction and chromatography, but its increased mass allows it to be distinguished by the mass spectrometer.[1]

2,4,6-Trifluorobenzyl alcohol-d2 is the deuterium-labeled version of 2,4,6-Trifluorobenzyl alcohol.[4] It is particularly well-suited for the quantification of fluorinated organic compounds, which are common in pharmaceuticals, agrochemicals, and industrial chemicals. Its chemical properties make it a suitable internal standard for methods involving gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Principle of Operation

When 2,4,6-Trifluorobenzyl alcohol-d2 is added in a known, fixed concentration to all samples, calibrators, and quality controls, it experiences the same analytical variations as the target analyte. By calculating the ratio of the analyte's response to the internal standard's response, variations from sample to sample are normalized. This results in a more robust and reproducible quantification.[6] The use of a stable isotope-labeled internal standard like this is highly recommended by regulatory agencies for bioanalytical method validation.[5]

Applications

2,4,6-Trifluorobenzyl alcohol-d2 is an excellent internal standard for the quantitative analysis of:

-

Environmental Contaminants: Fluorinated aromatic compounds in soil and water samples.

-

Pharmaceutical Analysis: Related impurities in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

-

Forensic Science: Quantification of specific drugs or metabolites in biological matrices.

-

Food Safety: Analysis of pesticide residues or other contaminants in food products.

The following protocol details a method for the quantification of a hypothetical analyte, "Fluorobenzyl Compound X," in a water matrix using GC-MS with 2,4,6-Trifluorobenzyl alcohol-d2 as the internal standard.

Experimental Protocols

Objective: To quantify the concentration of Fluorobenzyl Compound X in water samples using a validated GC-MS method with 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard.

1. Materials and Reagents

-

Analyte: Fluorobenzyl Compound X (assume structure is similar to the internal standard)

-

Internal Standard: 2,4,6-Trifluorobenzyl alcohol-d2

-

Solvents: Dichloromethane (B109758) (DCM, HPLC grade), Methanol (HPLC grade)

-

Reagents: Anhydrous sodium sulfate (B86663)

-

Water Samples: Calibration standards, quality control samples, and unknown samples.

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluorobenzyl Compound X and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Trifluorobenzyl alcohol-d2 and dissolve it in 10 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into clean water. A typical concentration range might be 1, 5, 10, 50, 100, and 500 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 10 mL water sample (calibrator, QC, or unknown), add 10 µL of the working internal standard solution (10 µg/mL), resulting in a final IS concentration of 10 ng/mL.

-

Add 5 mL of dichloromethane to the sample in a separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Collect the dried organic extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Fluorobenzyl Compound X: (Select 2-3 characteristic ions)

-

2,4,6-Trifluorobenzyl alcohol-d2: (Select 2-3 characteristic ions, accounting for the mass increase from deuterium)

-

Data Presentation

Table 1: GC-MS SIM Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Fluorobenzyl Compound X | [Hypothetical Value] | [Hypothetical Value] |

| 2,4,6-Trifluorobenzyl alcohol-d2 | [Hypothetical Value + 2] | [Hypothetical Value + 2] |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 76,987 | 1,532,456 | 0.050 |

| 10 | 155,432 | 1,525,678 | 0.102 |

| 50 | 780,123 | 1,540,987 | 0.506 |

| 100 | 1,567,890 | 1,535,432 | 1.021 |

| 500 | 7,854,321 | 1,543,210 | 5.090 |

| R² | 0.9998 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95-105% |

| Precision (%RSD) | < 10% |

Visualizations

Caption: Structure of 2,4,6-Trifluorobenzyl alcohol-d2.

Caption: General workflow for quantitative analysis.

Caption: How internal standards correct for errors.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols for 2,4,6-Trifluorobenzyl alcohol-d2 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard (IS) in the quantitative analysis of 2,4,6-Trifluorobenzyl alcohol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

2,4,6-Trifluorobenzyl alcohol is a potential metabolite of fluorinated compounds used in various industrial and pharmaceutical applications. Accurate quantification of this analyte in biological matrices is crucial for metabolism, pharmacokinetic (PK), and toxicology studies. The use of a stable isotope-labeled internal standard, such as 2,4,6-Trifluorobenzyl alcohol-d2, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.[4]

This protocol outlines a robust method for the extraction and quantification of 2,4,6-Trifluorobenzyl alcohol in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

2,4,6-Trifluorobenzyl alcohol (Analyte)

-

2,4,6-Trifluorobenzyl alcohol-d2 (Internal Standard)

-

-

Solvents and Reagents:

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

-

Biological Matrix:

-

Human Plasma (K2-EDTA)

-

Instrumentation

-

LC System: Agilent 1290 Infinity II system or equivalent.[5]

-

MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[5]

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (2,4,6-Trifluorobenzyl alcohol-d2 at 500 ng/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B in 3.0 min; hold at 95% B for 1.0 min; return to 10% B in 0.1 min; equilibrate for 0.9 min |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V[5] |

| Source Temperature | 500°C |

| Curtain Gas (CUR) | 35 psi[5] |

| Collision Gas (CAD) | Medium (Nitrogen)[5] |

| Nebulizer Gas (GS1) | 50 psi[5] |

| Heater Gas (GS2) | 55 psi[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical)

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| 2,4,6-Trifluorobenzyl alcohol | 161.0 | 141.0 | -50 | -25 | -10 |

| 2,4,6-Trifluorobenzyl alcohol-d2 | 163.0 | 143.0 | -50 | -25 | -10 |

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the analyte and internal standard.

Data Presentation: Quantitative Performance

The method should be validated according to regulatory guidelines. The following tables represent typical performance characteristics for a validated bioanalytical method.

Table 1: Calibration Curve Performance

| Parameter | Result |

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| LLOQ | 1.0 | ± 20% | < 20% |

| Low QC | 3.0 | ± 15% | < 15% |

| Mid QC | 100 | ± 15% | < 15% |

| High QC | 800 | ± 15% | < 15% |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Factor | Recovery (%) |

| Low QC | 0.95 - 1.05 | > 85% |

| High QC | 0.98 - 1.03 | > 88% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Conceptual Metabolic Pathway

2,4,6-Trifluorobenzyl alcohol is not a direct metabolite of the common anesthetic Sevoflurane, whose major metabolites are Hexafluoroisopropanol (HFIP) and inorganic fluoride. However, if a related fluorinated compound were to be metabolized via oxidation of a trifluorobenzyl group, the pathway could be conceptualized as follows.

References

- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cerilliant.com [cerilliant.com]

- 5. Effects of Sevoflurane Anesthesia on Cerebral Lipid Metabolism in the Aged Brain of Marmosets and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatization using 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-Trifluorobenzyl alcohol-d2 as a derivatization agent for the quantitative analysis of acidic metabolites, drugs, and other target molecules. The primary application of this deuterated reagent is in mass spectrometry-based assays, where it serves as a stable isotope-labeled internal standard, enabling precise and accurate quantification.

Derivatization with 2,4,6-Trifluorobenzyl bromide (the activated form of the alcohol) is a well-established technique for enhancing the gas chromatographic properties and mass spectrometric detection of polar, acidic compounds. This method converts acidic functional groups, such as carboxylic acids and phenols, into their corresponding trifluorobenzyl esters or ethers. These derivatives are more volatile, less polar, and more amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

The use of a deuterated standard is crucial for correcting for analyte losses during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative methods.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of acidic analytes, based on protocols for analogous reagents like pentafluorobenzyl bromide (PFBBr). These parameters should be optimized for specific applications.

| Parameter | Typical Value/Range | Notes |

| Analyte Concentration | ng/mL to µg/mL | Dependent on the sensitivity of the analytical method. |

| Derivatizing Agent | 1% (v/v) 2,4,6-Trifluorobenzyl bromide in a suitable solvent | Prepared from 2,4,6-Trifluorobenzyl alcohol-d2. |

| Catalyst/Base | Anhydrous Potassium Carbonate (K₂CO₃) | A 10-20 mg amount is typically sufficient. |

| Reaction Solvent | Acetone, Acetonitrile | Must be anhydrous to prevent hydrolysis of the reagent. |

| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction. |

| Reaction Time | 1 - 5 hours | Optimization is required for different analytes. |

| Extraction Solvent | Hexane (B92381), Toluene | For selective extraction of the derivatized products. |

| Expected Yield | > 80% | Highly dependent on the analyte and reaction conditions. |

Experimental Protocols

Protocol 1: General Derivatization of Acidic Analytes

This protocol provides a general procedure for the derivatization of compounds containing carboxylic acid or phenolic hydroxyl groups using 2,4,6-Trifluorobenzyl bromide, which can be synthesized from 2,4,6-Trifluorobenzyl alcohol-d2.

Materials:

-

Sample containing the acidic analyte(s)

-

2,4,6-Trifluorobenzyl bromide solution (1% in acetone)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hexane (HPLC grade)

-

Reaction vials (2 mL) with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the sample (e.g., extracted biological fluid, wastewater extract) into a 2 mL reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reagent Addition:

-

Add approximately 10-20 mg of anhydrous potassium carbonate to the dried sample.

-

Add 100 µL of the 1% 2,4,6-Trifluorobenzyl bromide solution in acetone.

-

-

Reaction:

-

Tightly cap the vial and vortex for 30 seconds.

-

Place the vial in a heating block or water bath set to 75°C for 2 hours.

-

-

Extraction of Derivatives:

-

After the reaction, allow the vial to cool to room temperature.

-

Add 500 µL of hexane to the reaction mixture.

-

Vortex vigorously for 1 minute to extract the trifluorobenzyl derivatives into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

-

Analysis:

-

Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

Protocol 2: Derivatization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Wastewater

This protocol is a specific application for the analysis of common NSAIDs such as ibuprofen, naproxen, and diclofenac (B195802) in environmental water samples.

Materials:

-

Wastewater sample (100 mL)

-

Solid-phase extraction (SPE) cartridges for acidic compounds

-

Methanol (B129727) (for SPE conditioning)

-

Deionized water (for SPE washing)

-

Ethyl acetate (B1210297) (for SPE elution)

-

2,4,6-Trifluorobenzyl bromide solution (1% in acetone)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hexane (HPLC grade)

-

Reaction vials (2 mL) with screw caps

-

Heating block

-

Nitrogen evaporator

Procedure:

-

Sample Extraction (SPE):

-

Condition an SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water.

-

Load 100 mL of the wastewater sample onto the cartridge.

-

Wash the cartridge with 6 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 6 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of acetone.

-

Add approximately 15 mg of anhydrous potassium carbonate.

-

Add 100 µL of the 1% 2,4,6-Trifluorobenzyl bromide solution in acetone.

-

Cap the vial tightly, vortex, and heat at 80°C for 1.5 hours.

-

-

Work-up and Analysis:

-

Cool the vial to room temperature.

-

Add 400 µL of hexane and vortex for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the hexane layer to a GC-MS vial for analysis.

-

Visualizations

Signaling Pathways and Workflows

Caption: Derivatization reaction of an acidic analyte.

Caption: General experimental workflow for derivatization.

Application Notes and Protocols for 2,4,6-Trifluorobenzyl alcohol-d2 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2,4,6-Trifluorobenzyl alcohol-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated and fluorinated compound offers unique properties that can be leveraged in specialized NMR experiments, particularly in the fields of pharmaceutical sciences, materials science, and chemical analysis.

Introduction to 2,4,6-Trifluorobenzyl alcohol-d2

2,4,6-Trifluorobenzyl alcohol-d2 is a specialized solvent and potential standard for NMR spectroscopy. Its key features include:

-

Deuteration: The deuterium (B1214612) labeling at the benzylic position (CD2OH) minimizes solvent-derived signals in ¹H NMR spectra, allowing for clearer observation of analyte signals.

-

Fluorination: The presence of three fluorine atoms on the aromatic ring provides distinct signals in ¹⁹F NMR, making it a useful reference or probe in fluorine NMR studies.

-

Aromatic System: The trifluorophenyl group can engage in specific interactions (e.g., π-π stacking, fluorine-specific interactions) with analytes, potentially offering unique solubilizing properties or acting as a reporter on the chemical environment.

These characteristics suggest its utility in several advanced NMR applications, including its use as a specialized solvent, a quantitative NMR (qNMR) standard, and a chemical shift reference.

Applications in NMR Spectroscopy

Due to its fluorinated nature, 2,4,6-Trifluorobenzyl alcohol-d2 can serve as a specialized solvent or co-solvent for the analysis of poorly soluble fluorinated compounds. Its aromatic and hydroxyl functionalities may provide unique solubilizing capabilities for a range of analytes.

Quantitative NMR is a powerful technique for determining the concentration and purity of substances. 2,4,6-Trifluorobenzyl alcohol-d2 is a promising candidate as an internal standard for qNMR due to:

-

¹H NMR: The residual proton signal of the hydroxyl group can be used for quantification, provided it does not exchange rapidly with other labile protons in the sample.

-

¹⁹F NMR: The three equivalent fluorine atoms can provide a strong, sharp singlet in the ¹⁹F NMR spectrum, ideal for accurate integration and quantification of fluorinated analytes.

In both ¹H and ¹⁹F NMR, the sharp signals from 2,4,6-Trifluorobenzyl alcohol-d2 can serve as a reference for chemical shifts and for monitoring spectral resolution and line shape.

Quantitative Data and Spectral Properties (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H | 6.8 - 7.2 | t | ~8-10 (JHF) | The aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms. |

| OH | Variable (2.0 - 5.0) | s (broad) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. Deuterium exchange with D₂O will cause this signal to disappear. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C D₂OH | ~55-65 | t | ~20-25 (JCD) | The carbon attached to the deuterated methylene (B1212753) group will appear as a triplet in the proton-decoupled spectrum due to coupling with deuterium. |

| C -F (C2, C4, C6) | ~158-165 | d | >240 (¹JCF) | Large one-bond carbon-fluorine coupling constant. |

| C -H (C3, C5) | ~100-110 | t | ~20-30 (²JCF) | Two-bond carbon-fluorine coupling. |

| C 1 (ipso) | ~115-125 | m | - | Complex multiplicity due to coupling with multiple fluorine atoms. |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| F (ortho, para) | -100 to -115 | t | ~8-10 (JHF) | Referenced to CFCl₃. The fluorine signal will be a triplet due to coupling with the two adjacent aromatic protons. |

Experimental Protocols

This protocol outlines the standard procedure for preparing an NMR sample using 2,4,6-Trifluorobenzyl alcohol-d2 as a co-solvent or internal standard.

-

Materials:

-

Analyte (5-20 mg for small molecules)

-

2,4,6-Trifluorobenzyl alcohol-d2

-

Primary deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

5 mm NMR tube and cap

-

Vortex mixer

-

Pipettes

-

-

Procedure:

-

Weigh Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial.

-

Prepare Standard Solution (if used as internal standard): Prepare a stock solution of 2,4,6-Trifluorobenzyl alcohol-d2 in the primary deuterated solvent at a known concentration (e.g., 1 mg/mL).

-

Dissolve Sample: Add a precise volume of the primary deuterated solvent (typically 0.6-0.7 mL) to the vial containing the analyte. If using the title compound as a standard, add a precise volume of the stock solution.

-

Mix Thoroughly: Vortex the sample until the analyte is completely dissolved.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹⁹F NMR spectrum.

-

-

Instrumentation:

-

High-resolution NMR spectrometer with ¹H and ¹⁹F capabilities.

-

Calibrated pulse widths.

-

-

Experimental Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient for quantitative accuracy.

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for high accuracy).

-

Decoupling: Use appropriate decoupling for ¹³C and ¹⁹F experiments.

-

-

Data Processing and Analysis:

-

Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Carefully phase the spectrum.

-

Baseline Correction: Perform a baseline correction across the entire spectrum.

-

Integration: Integrate the well-resolved signals of the analyte and the internal standard (aromatic proton or fluorine signal of 2,4,6-Trifluorobenzyl alcohol-d2).

-

Purity Calculation: Calculate the purity of the analyte using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100

Where:

-

I = Integral value

-

N = Number of nuclei for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Visualizations

Caption: Workflow for quantitative NMR (qNMR) using an internal standard.

Caption: Logical relationships of properties and applications.

Application Notes and Protocols for Sample Preparation with 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the precise and accurate quantification of analytes in complex biological matrices is paramount.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical method development, especially for liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][3][4] 2,4,6-Trifluorobenzyl alcohol-d2 is a deuterated form of 2,4,6-Trifluorobenzyl alcohol, designed to serve as an ideal internal standard (IS) for the quantification of its non-labeled counterpart.

The fundamental principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS).[3][5] The IS, being chemically identical to the analyte, exhibits similar behavior during sample preparation, chromatography, and ionization.[1][4] This allows it to effectively compensate for variability introduced during the analytical process, such as sample loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[1][3][6] By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved.[3]

This document provides detailed application notes and protocols for the use of 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard in a bioanalytical method for the quantification of 2,4,6-Trifluorobenzyl alcohol in human plasma.

Key Advantages of Using 2,4,6-Trifluorobenzyl alcohol-d2 as an Internal Standard

-

Co-elution with the Analyte: The deuterated standard has nearly the same chromatographic retention time as the non-labeled analyte, ensuring that both compounds experience the same matrix effects simultaneously, leading to more accurate correction.[4]

-

Similar Physicochemical Properties: Being chemically identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, thereby correcting for variations in sample preparation and instrument performance.

-

Improved Assay Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness and reliability of the bioanalytical method, leading to higher throughput and lower rejection rates for analytical runs.[4]

-

Gold Standard in Bioanalysis: The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry is widely considered the gold standard for quantitative bioanalysis in regulated environments.[3]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

1.1. Stock Solutions:

-

Prepare a 1.00 mg/mL stock solution of 2,4,6-Trifluorobenzyl alcohol (analyte) in methanol.

-

Prepare a 1.00 mg/mL stock solution of 2,4,6-Trifluorobenzyl alcohol-d2 (internal standard) in methanol.

-

Store stock solutions at 2-8°C when not in use.

1.2. Working Solutions:

-

Prepare working solutions of the analyte by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create a series of calibration standards.

-

Prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting the IS stock solution with the same 50:50 (v/v) methanol:water mixture.

1.3. Calibration Standards (CS) and Quality Control (QC) Samples:

-

Spike appropriate amounts of the analyte working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare quality control samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 1 ng/mL

-

Low Quality Control (LQC): 3 ng/mL

-

Medium Quality Control (MQC): 75 ng/mL

-

High Quality Control (HQC): 750 ng/mL

-

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

2.1. Procedure:

-

Aliquot 100 µL of each plasma sample (blank, CS, QC, and unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL internal standard working solution (2,4,6-Trifluorobenzyl alcohol-d2) to all tubes except the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3.2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) 2,4,6-Trifluorobenzyl alcohol 161.0 141.0 | 2,4,6-Trifluorobenzyl alcohol-d2 | 163.0 | 143.0 |

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method using 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard.

Table 1: Calibration Curve Performance

| Nominal Conc. (ng/mL) | Calculated Mean Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 10.3 | 103.0 |

| 50.0 | 48.5 | 97.0 |

| 100 | 99.2 | 99.2 |

| 500 | 508 | 101.6 |

| 1000 | 985 | 98.5 |

| Regression: Linear, 1/x² weighting | ||

| Correlation Coefficient (r²): >0.995 |

Table 2: Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.00 | 1.04 | 104.0 | 8.5 |

| LQC | 3.00 | 2.91 | 97.0 | 6.2 |

| MQC | 75.0 | 78.3 | 104.4 | 4.8 |

| HQC | 750 | 739 | 98.5 | 3.5 |

| Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision (%CV) ≤15% (≤20% for LLOQ). |

Visualizations

Logical Relationship for Internal Standard Selection

Caption: Decision pathway for selecting an internal standard in bioanalytical methods.

Experimental Workflow for Sample Analysis

Caption: General workflow for bioanalytical sample preparation and analysis.

Conclusion

The use of 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard provides a robust and reliable method for the quantification of 2,4,6-Trifluorobenzyl alcohol in human plasma. The protocols and data presented herein demonstrate the effectiveness of this approach in achieving the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research. The co-elution and similar physicochemical properties of the deuterated internal standard are critical for compensating for analytical variability, ensuring the generation of high-quality data.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: 2,4,6-Trifluorobenzyl alcohol-d2 in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for the use of 2,4,6-Trifluorobenzyl alcohol-d2 in drug metabolism studies. This deuterated standard is a valuable tool for the accurate quantification of metabolites containing the 2,4,6-trifluorobenzyl moiety, ensuring high-quality data in preclinical and clinical development.

Introduction to Deuterated Standards in Drug Metabolism

In drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is crucial.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[1] The use of a suitable internal standard (IS) is essential for a robust LC-MS/MS assay to correct for variability during sample preparation and analysis.[2]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the "gold standard" in quantitative bioanalysis.[3] Deuterated standards are molecules where one or more hydrogen atoms are replaced by deuterium.[4] Since they are chemically almost identical to the analyte of interest, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[2][5] This allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision of quantitative data.[1][3]

2,4,6-Trifluorobenzyl alcohol-d2 is a deuterated analog of 2,4,6-Trifluorobenzyl alcohol and serves as an ideal internal standard for the quantification of metabolites containing the 2,4,6-trifluorobenzyl group. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, as it can enhance binding affinity and pharmacokinetic profiles.[6]

Application: Quantification of a Hypothetical Drug Metabolite

This section describes a hypothetical application of 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard for the quantification of a metabolite (Metabolite M1) of a hypothetical drug candidate, "DrugX".

Scenario: DrugX undergoes metabolism in the liver, where a key metabolic pathway involves the formation of a metabolite containing a 2,4,6-trifluorobenzyl moiety. To accurately quantify this metabolite (Metabolite M1) in human liver microsomes (HLMs), 2,4,6-Trifluorobenzyl alcohol-d2 is used as the internal standard.

Experimental Workflow

The general workflow for the quantification of Metabolite M1 using 2,4,6-Trifluorobenzyl alcohol-d2 as an internal standard is depicted below.